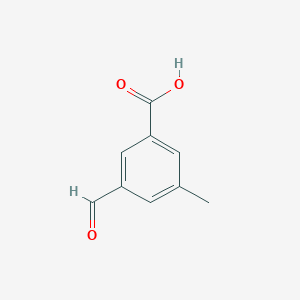
3-Formyl-5-methylbenzoic acid
Vue d'ensemble
Description
3-Formyl-5-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . . This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzoic acid methyl ester using pyridinium chlorochromate in dichloromethane . The reaction is carried out at room temperature, and the product is purified through silica gel column chromatography.
Industrial Production Methods:
In industrial settings, the production of this compound may involve the nitration of methyl 3-methylbenzoate followed by reduction and hydrolysis steps . This method is favored for its high selectivity and environmentally friendly process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Formyl-5-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: 3-Carboxy-5-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-5-methylbenzoic acid.
Substitution: Substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
3-Formyl-5-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds . It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of pharmaceuticals and other bioactive compounds .
Industry:
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Formyl-5-methylbenzoic acid involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides. The compound’s interactions with enzymes and other proteins are of particular interest in biochemical studies .
Comparaison Avec Des Composés Similaires
3-Formylbenzoic acid: Similar structure but lacks the methyl group.
5-Methylisophthalic acid: Similar structure but lacks the formyl group.
3-Hydroxymethyl-5-methylbenzoic acid: Similar structure but has a hydroxymethyl group instead of a formyl group.
Uniqueness:
Propriétés
IUPAC Name |
3-formyl-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULMLBWHKPCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
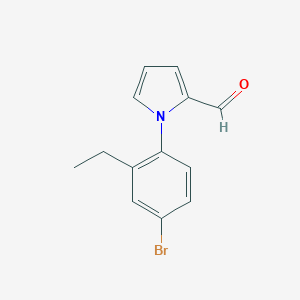
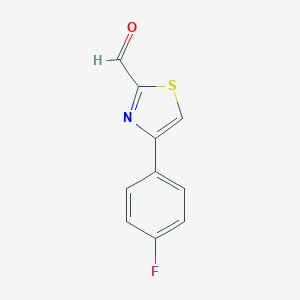
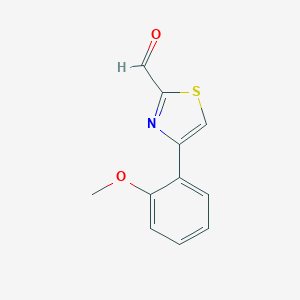
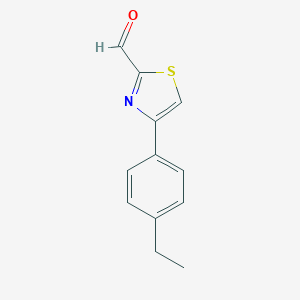
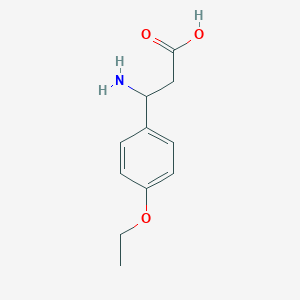
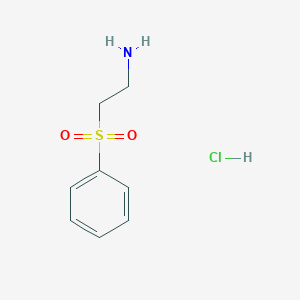
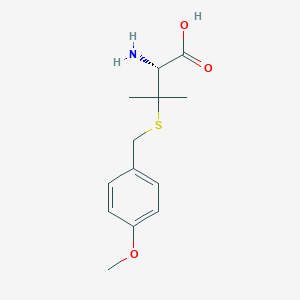

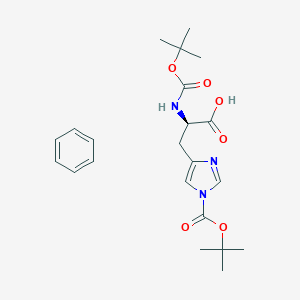
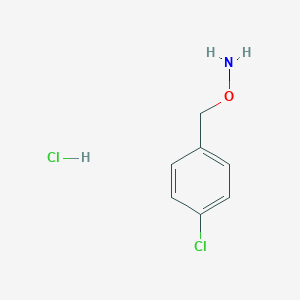

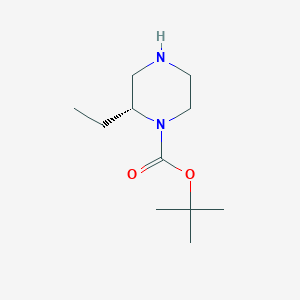
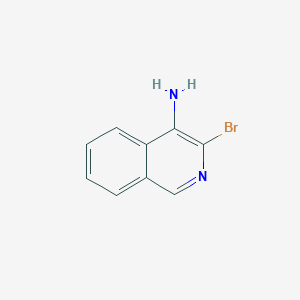
![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)
